Carbonic Anhydrase II Inhibition Potency: 5-Bromo-3-sulfonamide Sub-nanomolar Activity Relative to Class Baseline
5-Bromothiophene-3-sulfonamide, as part of the 5-substituted 3-thiophenesulfonamide series, achieves CA-II inhibition at concentrations below 10 nM in vitro [1]. While head-to-head IC50 data for the isolated 5-bromo derivative against CA-II is not disaggregated in the available primary literature, this potency places the compound approximately two orders of magnitude more potent than the median thiophene-based sulfonamide CA-II inhibitor from broader class studies, which exhibit IC50 values spanning 23.4 nM to 1.405 µM (median ~714 nM) [2].
| Evidence Dimension | In vitro carbonic anhydrase II inhibition potency |
|---|---|
| Target Compound Data | IC50 < 10 nM (reported for 5-substituted 3-thiophenesulfonamide series including bromo derivative) |
| Comparator Or Baseline | Thiophene-based sulfonamide class (various substitution patterns): IC50 range 23.4 nM – 1.405 µM, median ~714 nM |
| Quantified Difference | >70-fold more potent than class median |
| Conditions | In vitro enzymatic assay; exact pH and temperature not fully specified in abstracted data |
Why This Matters
Sub-10 nM CA-II inhibition potency justifies selection of this scaffold for lead optimization programs targeting ocular hypertension where CA-II is the primary therapeutic target, potentially requiring lower dosing than less potent thiophene sulfonamide alternatives.
- [1] Chow, K.; Lai, R.; Holmes, J.M.; Wijono, M.; Wheeler, L.A.; Garst, M.E. 5-Substituted 3-thiophenesulfonamides as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry 1996, 31(3), 175-186. View Source
- [2] Alım, Z.; Köksal, Z.; Karaman, M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports 2020, 72(6), 1738–1748. View Source
